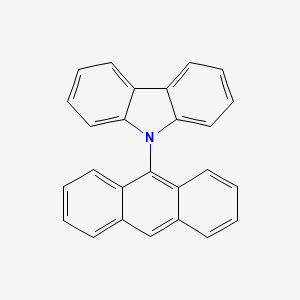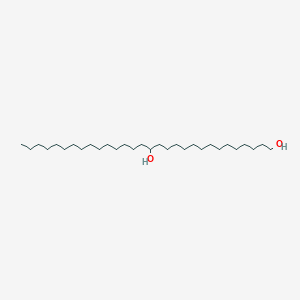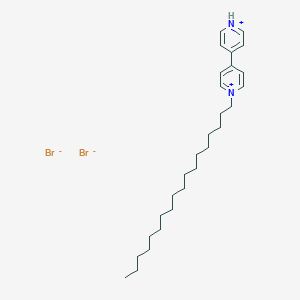
1-Octadecyl-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with octadecyl bromide. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Octadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The bipyridinium core can be oxidized to form radical cations.
Reduction: The compound can be reduced to form neutral bipyridyl species.
Substitution: The long alkyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the alkyl chain under mild conditions.
Major Products Formed
Oxidation: Radical cations of the bipyridinium core.
Reduction: Neutral bipyridyl species.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Octadecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a building block for supramolecular assemblies.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 1-Octadecyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile redox-active compound. This property is exploited in various applications, such as electrochemical sensors and redox flow batteries .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl viologen dichloride hydrate: Similar bipyridinium core but with shorter alkyl chains.
Ethyl viologen dibromide: Another bipyridinium compound with ethyl groups instead of octadecyl chains.
Uniqueness
1-Octadecyl-4,4’-bipyridin-1-ium dibromide stands out due to its long alkyl chain, which imparts unique properties such as enhanced hydrophobicity and the ability to form self-assembled monolayers. These characteristics make it particularly useful in applications requiring amphiphilic molecules .
Eigenschaften
CAS-Nummer |
83789-12-2 |
|---|---|
Molekularformel |
C28H46Br2N2 |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
1-octadecyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H45N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-25-20-28(21-26-30)27-18-22-29-23-19-27;;/h18-23,25-26H,2-17,24H2,1H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
NHAJVDSTHCOZPT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


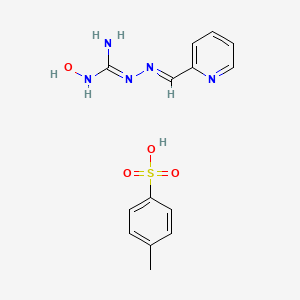
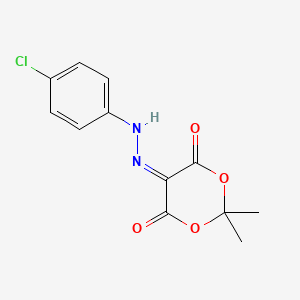
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

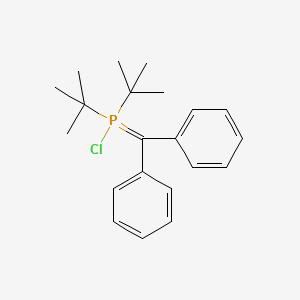
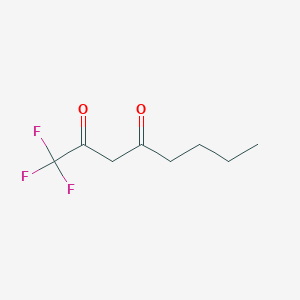
![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
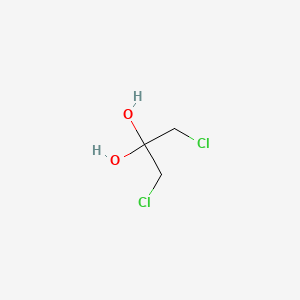
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
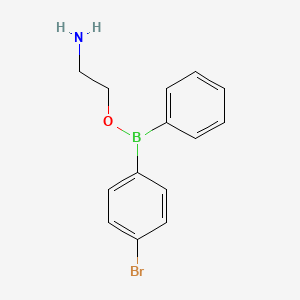
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
